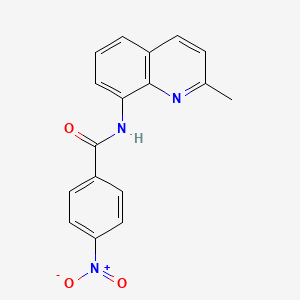
N-(2-methylquinolin-8-yl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylquinolin-8-yl)-4-nitrobenzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a quinoline moiety substituted with a methyl group at the 2-position and a nitrobenzamide group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylquinolin-8-yl)-4-nitrobenzamide typically involves the following steps:
Formation of 2-methylquinoline: This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Nitration of 4-aminobenzamide: The nitration of 4-aminobenzamide can be carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Coupling Reaction: The final step involves the coupling of 2-methylquinoline with 4-nitrobenzamide under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methylquinolin-8-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methyl group at the 2-position of the quinoline ring can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 2-carboxyquinoline derivatives.
Reduction: 4-amino-N-(2-methylquinolin-8-yl)benzamide.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-methylquinolin-8-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Industry: Used in the development of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-methylquinolin-8-yl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting enzymes: The compound could inhibit specific enzymes involved in disease pathways.
Interacting with DNA: It may intercalate into DNA, disrupting replication and transcription processes.
Modulating signaling pathways: The compound could affect various cellular signaling pathways, leading to altered cell behavior.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methylquinolin-8-yl)-2-chlorobenzamide
- N-(2-methylquinolin-8-yl)-4-bromobenzamide
- N-(2-methylquinolin-8-yl)-4-aminobenzamide
Uniqueness
N-(2-methylquinolin-8-yl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a quinoline moiety, which can impart distinct chemical and biological properties. The nitro group can participate in reduction reactions to form amines, while the quinoline moiety can engage in various aromatic substitution reactions, making this compound versatile for further chemical modifications.
Propiedades
Fórmula molecular |
C17H13N3O3 |
|---|---|
Peso molecular |
307.30 g/mol |
Nombre IUPAC |
N-(2-methylquinolin-8-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C17H13N3O3/c1-11-5-6-12-3-2-4-15(16(12)18-11)19-17(21)13-7-9-14(10-8-13)20(22)23/h2-10H,1H3,(H,19,21) |
Clave InChI |
ZXTQUOZGYGTJLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11338604.png)
![3-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11338605.png)
![N-(4-chlorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B11338608.png)
![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B11338613.png)
![4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11338617.png)
![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B11338618.png)
![N-(3-chloro-4-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338624.png)
![N-cyclooctyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338629.png)
![N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11338638.png)
![2-anilino-4-methyl-7-[(E)-2-phenylvinyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11338640.png)
![10-(4-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11338642.png)
![3-(4-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11338647.png)

![3-Fluoro-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11338665.png)
